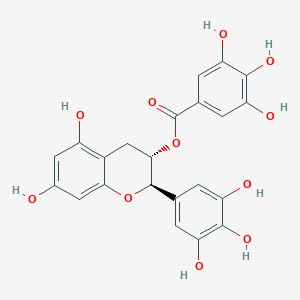

Gallocatechin Gallate

Description

Gallocatechin gallate has been reported in Camellia sinensis, Salvia officinalis, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336201 | |

| Record name | Gallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5127-64-0 | |

| Record name | Gallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5127-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005127640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C056HB16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Galloylgallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Gallocatechin Gallate in Tea Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of Gallocatechin Gallate (GCG), a significant catechin found in tea leaves (Camellia sinensis). This document details the enzymatic steps, precursor molecules, and regulatory aspects of GCG formation, presenting quantitative data, experimental methodologies, and visual pathway representations to support research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction

This compound (GCG) is a type of flavan-3-ol, a class of polyphenolic compounds abundant in tea leaves. Like its more prevalent isomer, epithis compound (EGCG), GCG is recognized for its potent antioxidant properties and potential health benefits. Understanding the biosynthetic route to GCG is crucial for optimizing its production in tea plants and for its potential synthesis and application in therapeutic contexts. The biosynthesis of GCG is a complex process, branching from the general phenylpropanoid pathway and involving a series of enzymatic reactions that build the characteristic flavan-3-ol structure and subsequently attach a galloyl moiety.

The Biosynthetic Pathway of this compound

The formation of GCG in tea leaves can be divided into three major stages:

-

The Phenylpropanoid Pathway: This foundational pathway provides the basic building blocks for flavonoid biosynthesis.

-

The Flavonoid Pathway: This series of reactions leads to the synthesis of the gallocatechin backbone.

-

Galloylation: The final step involves the esterification of gallocatechin with gallic acid.

Phenylpropanoid and Flavonoid Pathways Leading to Gallocatechin

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This molecule then enters the flavonoid pathway. A key branching point for the synthesis of GCG is the hydroxylation of the B-ring of the flavonoid precursor, naringenin, at the 3', 4', and 5' positions. This tri-hydroxylation is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a critical enzyme that directs the pathway towards the production of gallocatechin and its derivatives.

The subsequent steps involve the action of several enzymes, including Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), and Anthocyanidin Synthase (ANS), to produce cyanidin. Finally, Anthocyanidin Reductase (ANR) catalyzes the conversion of delphinidin to (+)-gallocatechin, the direct precursor of GCG.

The Galloylation of Gallocatechin

The final step in GCG biosynthesis is the attachment of a galloyl group from gallic acid to the gallocatechin molecule. This is not a direct esterification but a two-step process:

-

Activation of Gallic Acid: Gallic acid is first activated by reacting with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin). This reaction is catalyzed by UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) .

-

Transfer of the Galloyl Group: The galloyl group is then transferred from β-glucogallin to gallocatechin to form this compound. This reaction is catalyzed by epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) , a type of serine carboxypeptidase-like acyltransferase (SCPL-AT).

It is noteworthy that the galloyltransferase in tea exhibits a preference for cis-flavan-3-ols like epicatechin and epigallocatechin, which explains the higher abundance of their galloylated forms (ECG and EGCG) compared to GCG, which is derived from a trans-flavan-3-ol.

Quantitative Data on GCG and its Precursors

The concentration of GCG and its precursors can vary significantly depending on the tea cultivar, age of the leaves, and processing methods. The following tables summarize representative quantitative data from various studies.

| Table 1: Concentration of this compound (GCG) and Related Catechins in Different Tea Types (mg/g dry weight) | ||||||

| Tea Type | GCG | EGCG | GC | EGC | ECG | EC |

| Green Tea | 0.5 - 15.0 | 50.0 - 150.0 | 10.0 - 40.0 | 20.0 - 70.0 | 10.0 - 50.0 | 5.0 - 20.0 |

| Oolong Tea | 0.2 - 8.0 | 20.0 - 80.0 | 5.0 - 25.0 | 10.0 - 40.0 | 5.0 - 30.0 | 3.0 - 15.0 |

| Black Tea | Not Detected - 2.0 | 5.0 - 30.0 | 1.0 - 10.0 | 2.0 - 15.0 | 2.0 - 20.0 | 1.0 - 10.0 |

Note: These are representative ranges compiled from multiple sources. Actual values can vary.

| Table 2: Concentration of Gallic Acid in Different Tea Types (mg/g dry weight) | |

| Tea Type | Gallic Acid |

| Green Tea | 0.5 - 5.0 |

| Oolong Tea | 1.0 - 8.0 |

| Black Tea | 2.0 - 10.0 |

Note: Gallic acid content can increase during the fermentation process of black tea due to the hydrolysis of galloylated catechins.

| Table 3: Enzyme Kinetic Parameters for CsUGT84A22 (UGGT) | ||

| Substrate | Km (µM) | Vmax (pkat/mg protein) |

| Gallic Acid | 135.7 ± 15.2 | 1.8 ± 0.1 |

| p-Coumaric Acid | 78.9 ± 9.5 | 2.5 ± 0.2 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of GCG.

Extraction and Quantification of Catechins and Gallic Acid

Objective: To extract and quantify GCG, gallocatechin, gallic acid, and other catechins from tea leaves.

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of these compounds.

-

Extraction:

-

Freeze-dry fresh tea leaves and grind them into a fine powder.

-

Extract the powder with a 70% methanol or 80% ethanol solution at a ratio of 1:20 (w/v).

-

Sonication or heating (e.g., 70°C for 10 minutes) can be used to improve extraction efficiency.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more nonpolar compounds.

-

Detection: UV detector at 280 nm.

-

Quantification: Create a standard curve for each compound of interest using pure standards of known concentrations. The concentration in the tea extract is then calculated by comparing the peak area to the standard curve.

-

Enzyme Assays

4.2.1. Anthocyanidin Reductase (ANR) Activity Assay

Objective: To measure the activity of ANR in converting delphinidin to gallocatechin.

-

Enzyme Extraction:

-

Homogenize fresh tea leaves in a cold extraction buffer (e.g., Tris-HCl buffer pH 7.5, containing PVPP, ascorbate, and β-mercaptoethanol).

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

-

Assay Mixture:

-

Crude or purified enzyme extract.

-

Delphinidin (substrate).

-

NADPH (cofactor).

-

Assay buffer (e.g., phosphate buffer, pH 6.5).

-

-

Procedure:

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extract the product (gallocatechin) into the organic phase.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the product by HPLC as described above.

-

4.2.2. UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) Assay

Objective: To measure the activity of UGGT in forming β-glucogallin from gallic acid and UDP-glucose.

-

Enzyme Source: Recombinant UGGT expressed in a suitable host system (e.g., E. coli) is often used for detailed characterization.

-

Assay Mixture:

-

Purified recombinant UGGT.

-

Gallic acid (substrate).

-

UDP-glucose (substrate).

-

Assay buffer (e.g., MES buffer, pH 5.5).

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

At various time points, take aliquots and stop the reaction (e.g., by adding acid).

-

Analyze the formation of β-glucogallin by HPLC.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of the genes encoding the biosynthetic enzymes.

-

RNA Extraction:

-

Extract total RNA from tea leaves using a commercial plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., F3'5'H, ANR, UGGT, ECGT).

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

-

Use a suitable reference gene (e.g., actin or GAPDH) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in tea leaves.

Experimental Workflow for Catechin Quantification

Caption: Workflow for extraction and quantification of catechins from tea leaves.

Gene Expression Analysis Workflow

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion

The biosynthesis of this compound in tea leaves is a multifaceted process that is intricately regulated at multiple enzymatic and genetic levels. This guide has provided a comprehensive overview of the key pathways, quantitative data, and experimental methodologies relevant to the study of GCG. A thorough understanding of these biosynthetic pathways is essential for the targeted breeding of tea cultivars with enhanced GCG content and for the exploration of GCG's potential as a therapeutic agent. Further research is warranted to elucidate the precise regulatory mechanisms that govern the flux through the GCG biosynthetic pathway and to fully characterize the kinetic properties of all the involved enzymes.

Gallocatechin Gallate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gallocatechin Gallate (GCG), a significant bioactive polyphenol found in various plant species. This document details its natural sources, abundance, methods for its extraction and quantification, and its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is a flavan-3-ol, a class of flavonoids, naturally synthesized by a variety of plants. While it is most famously associated with tea leaves (Camellia sinensis), GCG is also present in other dietary sources, including fruits, nuts, and medicinal herbs. The concentration of GCG can vary significantly depending on the plant species, variety, growing conditions, harvesting time, and processing methods.

Green tea, in particular, is a rich source of GCG. The fermentation process used to produce oolong and black teas leads to the oxidation and transformation of catechins, generally resulting in lower concentrations of GCG compared to unfermented green tea. Other notable sources include cocoa, safflower, and almonds.

Below is a summary of the quantitative data on GCG abundance in various plant species, compiled from scientific literature and databases.

| Plant Species | Common Name | Part Analyzed | This compound (GCG) Content (mg/100g) | Reference(s) |

| Camellia sinensis | Tea | Leaves (Green Tea) | 1,600 - 20,320 (total catechins) | |

| Camellia sinensis | Tea | Leaves (Purple Tea Flakes) | Increased levels after processing | |

| Theobroma cacao | Cocoa | Beans | Traces of (+)-gallocatechin and (-)-epigallocatechin | |

| Prunus dulcis | Almond | 0.46 | ||

| Corylus avellana | Hazelnut | 0.40 | ||

| Carya illinoinensis | Pecan | 0.80 | ||

| Pistacia vera | Pistachio | 0.50 | ||

| Malus domestica | Apple | Skin | Trace amounts | |

| Prunus domestica | Plum | Trace amounts | ||

| Allium cepa | Onion | Trace amounts | ||

| Ceratonia siliqua | Carob | Powder | 109 (total catechins) |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. The following sections detail the common methodologies for the extraction, isolation, and quantification of GCG.

Extraction of this compound

The choice of extraction method and solvent is critical for achieving high recovery of GCG from plant materials.

1. Solid-Liquid Extraction with Organic Solvents:

-

Principle: This is the most common method, utilizing the solubility of GCG in polar organic solvents.

-

Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of ethanol or methanol and water (e.g., 80% methanol) is commonly used.

-

Extraction: Macerate or reflux the powdered plant material with the chosen solvent. For maceration, the mixture is typically agitated at room temperature for a specified period. For reflux, the mixture is heated at a controlled temperature.

-

Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.

-

2. Ultrasound-Assisted Extraction (UAE):

-

Principle: Ultrasound waves create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of intracellular compounds like GCG.

-

Protocol:

-

Follow the sample preparation steps as described for solid-liquid extraction.

-

Immerse the vessel containing the plant material and solvent in an ultrasonic bath.

-

Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 15-60 minutes).

-

Monitor and control the temperature of the extraction mixture, as excessive heat can degrade catechins.

-

Filter and concentrate the extract as described previously.

-

Isolation and Purification of this compound

For obtaining pure GCG for bioactivity studies or as a reference standard, further purification of the crude extract is necessary.

1. Liquid-Liquid Partitioning:

-

Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases.

-

Protocol:

-

Dissolve the crude extract in water.

-

Perform sequential extractions with solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds like chlorophyll and lipids), followed by ethyl acetate (in which GCG has good solubility).

-

Collect the ethyl acetate fraction, which will be enriched with GCG and other catechins.

-

Evaporate the solvent to obtain a purified catechin fraction.

-

2. Column Chromatography:

-

Principle: This method separates compounds based on their differential adsorption to a stationary phase.

-

Protocol:

-

Pack a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Load the concentrated catechin fraction onto the column.

-

Elute the column with a mobile phase of appropriate polarity. A gradient elution with increasing concentrations of a more polar solvent (e.g., methanol in dichloromethane) is often used to separate the different catechins.

-

Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure GCG and evaporate the solvent.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the accurate and precise quantification of GCG.

-

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

-

Typical HPLC System and Conditions:

-

Chromatograph: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is most commonly used for catechin analysis.

-

Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol. The gradient program involves a gradual increase in the proportion of Solvent B over time to elute the catechins.

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of approximately 280 nm is commonly used for catechins.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure GCG standard. The concentration of GCG in the sample is then determined by comparing its peak area to the calibration curve.

-

Signaling Pathways and Biological Activities

While the biological activities of epithis compound (EGCG) have been extensively studied, this compound also contributes to the health-promoting effects of tea and other plants. Catechins, as a group, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. It is important to note that many studies investigate the effects of total catechin extracts, and the specific contribution of GCG is an area of ongoing research.

The general mechanisms of action for tea catechins, including GCG, involve:

-

Antioxidant Activity: Catechins are potent antioxidants that can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

-

Modulation of Inflammatory Pathways: Catechins can inhibit the activation of pro-inflammatory transcription factors such as NF-κB, leading to a downregulation of inflammatory mediators.

-

Interaction with Cell Signaling Proteins: Catechins can bind to and modulate the activity of various proteins involved in signal transduction, including protein kinases and transcription factors.

The following diagram illustrates a generalized overview of the signaling pathways influenced by tea catechins.

In-Silico Modeling of Gallocatechin Gallate Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for the development of novel drugs and therapies. In-silico modeling, encompassing molecular docking and molecular dynamics simulations, has emerged as a powerful tool to elucidate the interactions of GCG with its biological targets at an atomic level. This technical guide provides an in-depth overview of the in-silico approaches used to study GCG's molecular interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. While much of the available in-silico research has focused on the closely related and more abundant epithis compound (EGCG), the findings are often considered representative of GCG due to their structural similarities. This guide will therefore leverage data from both GCG and EGCG studies to provide a comprehensive picture.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-silico studies, providing insights into the binding affinities and inhibitory constants of GCG and EGCG with their respective protein targets.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Method | Software | Reference |

| Fms-like tyrosine kinase 3 (FLT3) | EGCG | -7.87 | Molecular Docking | AutoDock 8 | [1] |

| p53 (N-terminal domain) | EGCG | -9.79 | Molecular Dynamics | Not Specified | [2] |

| Soybean 7S Globulin | EGCG | -9.5 | Molecular Docking | Not Specified | [3] |

| Superoxide Dismutase-1 (SOD1) | EGCG | -4.02 | Molecular Docking | AutoDock 4.2 | [4] |

| Superoxide Dismutase-1 (SOD1) | EGC | -4.15 | Molecular Docking | AutoDock 4.2 | [4] |

| Amyloid-beta 42 (Aβ42) peptide | EGCG | Not Specified | Molecular Docking & MD | Not Specified | |

| Polyphenol Oxidase (PPO) | EGCG | Not Specified | Molecular Docking & MD | Not Specified | |

| Cardiac Muscle Troponin C (cCTnC) | EGCG | Not Specified | Atomistic Simulations | Not Specified | |

| KRAS | EGCG | Not Specified | In vitro enzyme activity assay | Not Specified | |

| HCV Envelope Protein E2 | EGCG | Not Specified | Homology Modeling & Virtual Screening | PyRx, AutoDock Vina |

| Target Protein | Ligand | Inhibition Constant (Ki) | Method | Reference |

| Fms-like tyrosine kinase 3 (FLT3) | EGCG | 1.69 µM | Molecular Docking | |

| 3C-like protease (3CLP) of SARS-CoV | GCG | 25 ± 1.7 µM (pKi) | Recombinant 3CLP inhibition assay |

| Target Protein | Ligand | IC50 | Method | Reference |

| 3C-like protease (3CLP) of SARS-CoV | GCG | 47 µM | Recombinant 3CLP inhibition assay | |

| 3C-like protease (3CLP) of SARS-CoV | EGCG | 73 µM | Recombinant 3CLP inhibition assay | |

| KRAS | EGCG | 53% inhibition at 100 µM | In vitro enzyme activity assay |

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A representative protocol for molecular docking of GCG with a target protein is as follows:

-

Protein and Ligand Preparation:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any existing ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein.

-

The 3D structure of this compound is obtained from a chemical database like PubChem.

-

Gasteiger charges are computed, and non-polar hydrogens are merged for the ligand. The rotatable bonds are defined.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

-

-

Docking Simulation:

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the grid box.

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The docked conformations (poses) are clustered based on their root-mean-square deviation (RMSD).

-

The pose with the lowest binding energy is selected as the most probable binding mode.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

-

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.

A general workflow for MD simulation of a GCG-protein complex:

-

System Preparation:

-

The docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a specific duration. This allows the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

The production MD simulation is run for a significant period (e.g., nanoseconds to microseconds) to sample the conformational landscape of the complex.

-

-

Trajectory Analysis:

-

The trajectory from the production run is analyzed to study the stability of the complex (e.g., by calculating RMSD), the flexibility of different regions (e.g., by calculating root-mean-square fluctuation - RMSF), and the nature of intermolecular interactions over time.

-

Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Signaling Pathways and Experimental Workflows

GCG/EGCG Mediated Cancer Cell Signaling Inhibition

This compound and its analogs have been shown to modulate multiple signaling pathways that are frequently dysregulated in cancer. The following diagram illustrates the key pathways inhibited by GCG/EGCG.

Caption: GCG/EGCG inhibits key cancer signaling pathways.

In-Silico Drug Discovery Workflow for GCG Analogs

The following diagram outlines a typical in-silico workflow for identifying novel inhibitors based on the interaction of GCG with a target protein.

Caption: In-silico workflow for GCG-based drug discovery.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions of this compound with its biological targets. The data and methodologies presented in this guide highlight the significant potential of GCG as a lead compound for drug development. Molecular docking and MD simulations have been instrumental in identifying key protein targets and elucidating the mechanisms of action at a molecular level. The continued application of these computational techniques will undoubtedly accelerate the translation of GCG's therapeutic properties into novel clinical applications.

References

A Historical Perspective on the Discovery and Isolation of Gallocatechin Gallate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechin Gallate (GCG), a significant flavan-3-ol found in green tea, has garnered increasing interest within the scientific community for its potential health benefits. As an epimer of the more extensively studied Epithis compound (EGCG), GCG presents a unique profile of biological activities. This technical guide provides a comprehensive historical perspective on the discovery and isolation of GCG, details both historical and contemporary experimental protocols for its purification, presents quantitative data on its occurrence, and elucidates its known interactions with key cellular signaling pathways.

I. Historical Discovery and Isolation

The journey to understanding this compound is intrinsically linked to the broader history of catechin chemistry. Early research focused on the fundamental components of tea catechins, laying the groundwork for the eventual identification of GCG.

A pivotal moment in this history was the work of Japanese scientist Dr. Michiyo Tsujimura. In 1934, she successfully isolated a new catechin from green tea, which she named "gallo-catechin"[1]. This discovery of (+)-gallocatechin was a crucial first step, as it identified one of the two core components of GCG.

While the exact date of the first formal identification and characterization of this compound as the gallate ester of gallocatechin is not clearly documented in readily available literature, the foundational work on the major catechins was largely completed by the mid-20th century. By 1948, six primary catechins, including the closely related and more abundant (-)-epigallocatechin 3-gallate (EGCG), had been isolated and their structures proposed. The distinction between catechin epimers, such as GCG and EGCG, became clearer with the advancement of analytical techniques.

Early Isolation Methodologies

Historical methods for the separation of catechins were laborious and often resulted in lower purity compared to modern techniques. These early approaches typically involved:

-

Solvent Extraction: Tea leaves were first treated with solvents like hot water or ethanol to extract a crude mixture of polyphenols.

-

Lead Acetate Precipitation: To remove impurities, lead acetate was often added to the crude extract, which would precipitate tannins and other undesired compounds. The catechins would then be recovered from the filtrate.

-

Solvent Partitioning: The partially purified extract was then subjected to liquid-liquid partitioning, for example, between an aqueous phase and an organic solvent like ethyl acetate, to further concentrate the catechin fraction.

-

Crystallization: Repeated crystallization from different solvents was a common final step to obtain purer forms of the individual catechins.

II. Modern Experimental Protocols for Isolation and Purification

Contemporary methods for the isolation of this compound offer significantly higher purity and yield. These protocols primarily rely on chromatographic techniques.

A. General Workflow for GCG Isolation

The following workflow outlines a common approach for the isolation of GCG from green tea leaves.

B. Detailed Methodology for Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern GCG purification, offering high resolution and reproducibility.

1. Sample Preparation:

- Finely ground dry green tea leaves (e.g., 100 g) are extracted with 80% aqueous methanol (1 L) at room temperature with stirring for 24 hours.

- The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.

- The crude extract is suspended in water and partitioned sequentially with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which is rich in catechins, is collected and dried.

2. Column Chromatography (Pre-purification):

- The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

- The column is eluted with a stepwise gradient of methanol in water, starting from a low concentration and gradually increasing.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing GCG.

3. Preparative Reversed-Phase HPLC:

- Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.

- Mobile Phase: A gradient of two solvents is commonly employed:

- Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

- Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

- Gradient Elution: A linear gradient is run, starting with a low percentage of Solvent B and gradually increasing to elute the more hydrophobic compounds. A typical gradient might be from 10% to 40% Solvent B over 40 minutes.

- Detection: Elution is monitored using a UV detector, typically at a wavelength of 280 nm.

- Fraction Collection: Fractions corresponding to the GCG peak are collected.

- Purity and Yield: The purity of the collected fractions is assessed by analytical HPLC. The solvent is then evaporated to obtain pure GCG. Yields can vary significantly depending on the tea source and extraction efficiency, but preparative HPLC can achieve purities of >95%.

III. Quantitative Data

The concentration of this compound varies among different types of tea and is influenced by factors such as the specific cultivar, growing conditions, and processing methods.

| Tea Type | This compound (GCG) Content (mg/g dry weight) | Reference(s) |

| Green Tea | 0.84 - 9.65 | [2] |

| White Tea | Typically lower than green tea | |

| Oolong Tea | Variable, generally lower than green tea | |

| Black Tea | Generally low to non-detectable |

IV. Signaling Pathways Modulated by this compound

While a vast body of research exists on the biological activities of EGCG, specific studies on the signaling pathways modulated by GCG are less numerous. However, emerging evidence indicates that GCG shares some targets with EGCG while also possessing unique activities.

A. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some studies suggest that GCG, similar to EGCG, can modulate this pathway.

One study has indicated that both GCG and EGCG can decrease the activation of the MAPK pathway in a differentiated mouse adipocyte 3T3-L1 cell line. This suggests that GCG may play a role in regulating cellular processes by attenuating MAPK signaling.

B. Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of inflammation, immune responses, and cell survival. There is evidence to suggest that GCG can inhibit the activation of this pathway.

Research has shown that GCG can decrease the activation of NF-κB and down-regulate the production of pro-inflammatory molecules such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS). This suggests that GCG possesses anti-inflammatory properties by targeting the NF-κB signaling cascade.

C. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and proliferation. While direct evidence for GCG's effect on this pathway is limited, the structural similarity to EGCG, a known modulator of PI3K/Akt signaling, suggests a potential for interaction. Further research is required to elucidate the specific effects of GCG on this pathway.

V. Conclusion

The study of this compound, from its early discovery as a component of green tea to its modern isolation and characterization, reveals a molecule of significant scientific interest. While historically overshadowed by its more abundant epimer, EGCG, emerging research is beginning to highlight the unique biological activities of GCG. The detailed experimental protocols provided herein offer a guide for researchers to obtain high-purity GCG for further investigation. The elucidation of its specific interactions with cellular signaling pathways, such as the MAPK and NF-κB pathways, opens new avenues for its potential application in drug development and disease prevention. Further comparative studies between GCG and EGCG are warranted to fully understand their distinct and overlapping mechanisms of action.

References

Gallocatechin Gallate: A Comprehensive Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechin gallate (GCG), a flavonoid and a constituent of green tea, is gaining attention for its potential therapeutic applications. As an epimer of the more extensively studied epithis compound (EGCG), GCG exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth review of the current scientific literature on GCG, focusing on its therapeutic effects, underlying mechanisms of action, and relevant experimental methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Anticancer Effects

GCG has demonstrated promising anticancer activities across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| GCG | 3T3-L1 (preadipocytes) | MTT Assay | Inhibition of differentiation | Significant reduction in lipid droplets | [1] |

| EGCG | H1299 (human lung cancer) | MTT Assay | IC50 | ~20 µM | [2] |

| EGCG | HT-29 (human colon cancer) | Not Specified | IC50 | ~20 µg/mL | [3] |

| EGCG | HuCC-T1 (human cholangiocarcinoma) | Not Specified | Apoptosis Induction | 5 µg/mL | [4] |

| EGCG | A549 (human lung cancer) | MTT Assay | IC50 | 60.55 ± 1.0 µM | [5] |

Note: Due to the limited availability of quantitative data specifically for GCG in anticancer studies, data for its epimer, EGCG, is included for comparative purposes.

Signaling Pathways in Anticancer Activity

GCG and its epimer EGCG have been shown to modulate several key signaling pathways implicated in cancer progression. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a representative method for assessing the cytotoxic effects of GCG on cancer cells.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., A549, H1299) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells before they reach confluence to maintain exponential growth.

2. Treatment:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of GCG (e.g., 1 µM to 200 µM). Include a vehicle control (medium with the same concentration of DMSO without GCG).

3. Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value, the concentration of GCG that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Neuroprotective Effects

GCG has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Quantitative Data for Neuroprotective Activity

| Compound | Cell Line | Insult | Assay | Endpoint | Result | Reference |

| GCG | HT22 (mouse hippocampal) | Glutamate | Cell Viability | Neuroprotection | Concentration-dependent increase in cell viability (55% at 50 µM to 96% at 100 µM) | |

| EGCG | HT22 (mouse hippocampal) | Glutamate | Cell Viability | Neuroprotection | High neuroprotective effect at 50 µM | |

| EGCG | Primary human neurons | LPS | Cell Viability (MAP-2 staining) | Neuroprotection | Significant protection at 0.1 µM |

Experimental Protocol: Neuroprotection against Glutamate-Induced Oxidative Stress in HT22 Cells

This protocol details a method to evaluate the neuroprotective effects of GCG.

1. Cell Culture:

-

Culture mouse hippocampal HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a 37°C incubator with 5% CO2.

2. Treatment:

-

Seed HT22 cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of GCG (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µM) for 1 hour.

-

Following GCG pretreatment, add 5 mM glutamate to induce oxidative stress and incubate for an additional 12-24 hours.

3. Assessment of Cell Viability:

-

Use a cell viability assay, such as the MTT or EZ-CYTOX assay, to quantify the number of viable cells.

-

Measure absorbance according to the manufacturer's instructions.

4. Measurement of Reactive Oxygen Species (ROS):

-

To measure intracellular ROS levels, use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

After treatment, incubate the cells with DCFDA.

-

Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS.

5. Western Blot Analysis for Signaling Pathways:

-

To investigate the effect of GCG on signaling pathways like MAPK, perform Western blotting.

-

Lyse the treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Anti-inflammatory Effects

GCG exhibits anti-inflammatory properties by modulating the production of inflammatory mediators and inhibiting key inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity

| Compound | Cell Line/Model | Stimulus | Assay | Endpoint | Result | Reference |

| GCG | 3T3-L1 adipocytes | LPS | Not Specified | Inhibition of IL-6 and MCP-1 | Dose-dependent decrease | |

| EGCG | Human dermal fibroblasts | LPS | RT-PCR | Inhibition of TNF-α, IL-1β, IL-6 | Significant inhibition at 50 µM |

Experimental Workflow for In Vitro Anti-inflammatory Assay

Antiviral Effects

GCG and EGCG have been reported to inhibit the replication of a variety of viruses, often by interfering with viral entry into host cells.

Quantitative Data for Antiviral Activity

| Compound | Virus | Cell Line | Assay | Endpoint | Result | Reference |

| EGCG | Influenza A(H1N1)pdm09 | MDCK | Cell-based assay | IC50 | 3.0 - 3.8 µM | |

| EGCG | Influenza A(H1N1)pdm09 | Calu-3 | Cell-based assay | IC50 | 24 - 26 µM | |

| EGCG | Porcine circovirus type 2 (PCV2) | PK-15 | TCID50 | EC50 | 37.79 ± 1.64 µM | |

| EGCG | Mayaro Virus (MAYV) | BHK-21 | Nanoluciferase reporter | Inhibition at entry | 94% inhibition |

Note: Data for GCG's antiviral activity is limited; EGCG data is provided as a reference.

Experimental Protocol: Antiviral Activity Assay (TCID50)

This protocol describes a method to determine the 50% tissue culture infective dose (TCID50) to quantify the antiviral effect of GCG.

1. Cell and Virus Preparation:

-

Culture susceptible host cells (e.g., MDCK for influenza, PK-15 for PCV2) in 96-well plates until confluent.

-

Prepare serial dilutions of the virus stock.

2. Treatment and Infection:

-

Pre-incubate the virus with different concentrations of GCG for a specific time (e.g., 1 hour) at 37°C.

-

Alternatively, pre-treat the cells with GCG before adding the virus, or add GCG after infection to determine the stage of inhibition.

-

Inoculate the cell monolayers with the virus-GCG mixture or the virus alone (for control).

3. Incubation and Observation:

-

Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).

-

Observe the cells daily for cytopathic effects (CPE) for a defined period (e.g., 3-5 days).

4. TCID50 Calculation:

-

Score each well as positive or negative for CPE.

-

Calculate the TCID50 using the Reed-Muench method, which determines the virus dilution that causes CPE in 50% of the inoculated wells.

-

The reduction in TCID50 in the presence of GCG compared to the control indicates antiviral activity.

5. EC50 Determination:

-

To determine the 50% effective concentration (EC50), perform the assay with serial dilutions of GCG at a constant virus concentration.

-

Calculate the percentage of inhibition for each GCG concentration.

-

Plot the percentage of inhibition against the GCG concentration to determine the EC50 value.

Effects on Metabolic Syndrome

GCG has shown potential in ameliorating features of metabolic syndrome, including obesity, hyperglycemia, and dyslipidemia, in animal models.

Quantitative Data for Effects on Metabolic Syndrome

| Compound | Animal Model | Diet | Duration | Key Findings | Reference |

| GCG | db/db mice | Standard | 20 weeks | Prevented the decline in fat content and percentage in late-stage diabetes. | |

| EGCG | Male Zucker rats | High-fat | 1 week | Reduced body weight, blood lipids (50% triglycerides, 25% cholesterol), and blood glucose (15%). | |

| EGCG | Leptin-deficient ob/ob mice | Standard | 5 days | Decreased body weight gain and reduced total hepatic fat content by 22.7% ± 11.0%. | |

| EGCG | Type 2 diabetic rats | High-sucrose high-fat | 10 weeks | Dose-dependently improved glycemic control, insulin sensitivity, lipid profile, and reduced oxidative stress. |

Experimental Protocol: Evaluation of GCG in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo study to assess the effects of GCG on metabolic syndrome.

1. Animal Model:

-

Use a suitable mouse strain, such as C57BL/6J, which is prone to diet-induced obesity.

-

House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Diet and Treatment:

-

Acclimatize the mice for one week.

-

Divide the mice into groups: a control group receiving a standard chow diet, a high-fat diet (HFD) group, and HFD groups supplemented with different doses of GCG.

-

Administer GCG orally via gavage or by incorporating it into the diet for a specified period (e.g., 8-16 weeks).

3. Monitoring and Measurements:

-

Monitor body weight and food intake weekly.

-

At the end of the study, collect blood samples for the analysis of glucose, insulin, triglycerides, and cholesterol levels.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.

-

Harvest tissues such as the liver and adipose tissue for histological analysis and measurement of lipid accumulation.

4. Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the different groups.

-

A significant reduction in body weight gain, improved glucose tolerance, and lower lipid levels in the GCG-treated groups compared to the HFD group would indicate a beneficial effect.

Antioxidant Activity

The antioxidant properties of GCG are fundamental to many of its therapeutic effects. These are often evaluated using in vitro chemical assays.

Quantitative Data for Antioxidant Activity

| Compound | Assay | Endpoint | Result | Reference |

| GCG | DPPH | IC50 | 7.29 µM | |

| EGCG | DPPH | IC50 | 2.52 µM | |

| Vitamin C | DPPH | IC50 | 7.18 µM |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for determining the antioxidant capacity of GCG.

1. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of GCG in methanol.

-

Prepare a positive control, such as ascorbic acid or Trolox.

2. Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the GCG dilutions.

-

Add the DPPH solution to each well/cuvette and mix well.

-

Include a blank containing only methanol and a control containing methanol and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

3. Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

4. Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of GCG required to scavenge 50% of the DPPH radicals, from a plot of scavenging percentage against GCG concentration.

Conclusion

This compound demonstrates significant therapeutic potential across a spectrum of diseases in preclinical studies. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral activities are supported by evidence of its ability to modulate key cellular signaling pathways. While much of the existing research has focused on its more abundant epimer, EGCG, the data available for GCG suggests it possesses comparable, and in some cases, distinct, beneficial properties. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of GCG in humans. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future investigations into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Epigallocatechin-3-Gallate Reduces Airway Inflammation in Mice through Binding to Proinflammatory Chemokines and Inhibiting Inflammatory Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the effect of epithis compound on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Gallocatechin Gallate: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallocatechin gallate (GCG), a prominent catechin in green tea, is of growing interest for its potential health benefits, particularly in modulating lipid metabolism.[1] However, a comprehensive understanding of its in vivo bioavailability and metabolic fate is crucial for its development as a therapeutic agent. This technical guide synthesizes the current knowledge on the in vivo bioavailability and metabolism of GCG. Due to the limited research focused specifically on GCG, this document draws upon data from closely related catechins, most notably Epithis compound (EGCG), to provide a holistic view. The guide details quantitative pharmacokinetic data, outlines experimental protocols for in vivo analysis, and visualizes metabolic and signaling pathways.

Bioavailability of this compound and Related Catechins

The bioavailability of catechins is generally low, with studies on green tea extracts showing that less than 5% of the orally administered dose reaches systemic circulation in rats.[2] Factors such as co-administration with food can significantly impact absorption. For instance, taking catechin preparations on an empty stomach has been shown to increase bioavailability.[3]

Quantitative Pharmacokinetic Data

Direct pharmacokinetic data for this compound (GCG) is scarce in the literature. However, a study on Gallocatechin-7-gallate, a structural isomer of the more common Gallocatechin-3-gallate, provides some insight into its behavior in vivo after intravenous administration in rats. It is important to note that the difference in the galloyl moiety position may influence the molecule's pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Gallocatechin-7-gallate in Rats (Intravenous Administration) [4]

| Dose (mg/kg) | Mean Peak Plasma Concentration (C₀) (mg/L) | Mean Area Under the Curve (AUC₀₋t) (mg·h/L) |

| 1 | 11.26 | 1.75 |

| 3 | Not Reported | Not Reported |

| 10 | 50.82 | 11.80 |

Data from a study on gallocatechin-7-gallate, an isomer of GCG.[4]

To provide a broader context, the following table summarizes the pharmacokinetic parameters of the more extensively studied EGCG in rats after both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of EGCG in Rats

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | AUC (min·µg/mL) | T₁/₂ (min) | Oral Bioavailability (%) |

| Intravenous | 10 | - | - | 161.20 ± 39.6 | 62 ± 11 | - |

| Oral | 100 | - | - | 79.83 ± 16.5 | 48 ± 13 | ~4.95% |

Experimental Protocols for In Vivo Analysis

The following sections describe a generalized experimental protocol for determining the bioavailability of catechins in vivo, primarily based on methodologies established for EGCG, which are adaptable for GCG.

Animal Studies

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Acclimatization: A period of acclimatization of at least one week is standard before the experiment.

-

Fasting: Animals are usually fasted overnight (12-18 hours) before oral administration to minimize food-drug interactions.

-

Dosing:

-

Oral Administration: GCG, dissolved in a suitable vehicle (e.g., water, saline), is administered via oral gavage.

-

Intravenous Administration: For determining absolute bioavailability, GCG is administered intravenously, typically through the tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes) from the jugular or tail vein into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of catechins in plasma.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a protein precipitating agent like acetonitrile.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification can be achieved using liquid-liquid extraction with a solvent such as ethyl acetate or through SPE with a C18 cartridge to remove interfering substances and concentrate the analyte.

-

Reconstitution: The dried extract is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of the deprotonated molecule to a specific product ion.

-

Experimental Workflow Diagram

Metabolism of this compound

The metabolism of GCG is expected to follow similar pathways as other green tea catechins, which involves extensive modification by host enzymes and the gut microbiota.

The primary metabolic transformations include:

-

Hydrolysis: The ester bond in GCG can be hydrolyzed, releasing gallic acid and gallocatechin. This can be mediated by gut microbiota.

-

Conjugation (Phase II Metabolism): In the intestine and liver, GCG and its metabolites can undergo glucuronidation, sulfation, and methylation.

-

Gut Microbiota-Mediated Degradation: A significant portion of ingested GCG that is not absorbed in the small intestine reaches the colon, where it is catabolized by the gut microbiota into smaller phenolic compounds and valerolactones.

Potential Metabolic Pathways of GCG

Signaling Pathways Modulated by this compound

Research suggests that GCG, particularly as a component of fermented green tea extract, plays a role in ameliorating obesity and hypertriglyceridemia by modulating lipid metabolism in adipocytes and myocytes. While specific signaling studies on pure GCG are limited, the mechanisms are likely to overlap with those of EGCG, which has been shown to influence key metabolic pathways.

One of the central signaling pathways implicated in the metabolic effects of green tea catechins is the AMP-activated protein kinase (AMPK) pathway . AMPK acts as a master regulator of cellular energy homeostasis.

The AMPK Signaling Pathway in Lipid Metabolism

Activation of AMPK by GCG (or related catechins) is proposed to:

-

Inhibit Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a reduction in the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation.

-

Promote Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of carnitine palmitoyltransferase 1 (CPT1) is relieved, allowing for the transport of fatty acids into the mitochondria for β-oxidation.

-

Regulate Gene Expression: AMPK can influence the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c), which controls the transcription of lipogenic genes.

Conclusion and Future Directions

This compound holds promise as a bioactive compound with potential applications in metabolic health. However, the current body of research on its in vivo bioavailability and metabolism is limited, with much of our understanding extrapolated from studies on the more prevalent catechin, EGCG. While the analytical methods and likely metabolic pathways can be inferred, dedicated pharmacokinetic studies on GCG are essential to determine its precise absorption, distribution, metabolism, and excretion profile. Future research should focus on conducting in vivo studies in various animal models and eventually in humans to establish a clear pharmacokinetic profile for GCG. Such data will be invaluable for determining effective dosages and for the rational design of GCG-based nutraceuticals and therapeutics.

References

- 1. Method development and validation for rapid identification of epithis compound using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dosing condition on the oral bioavailability of green tea catechins after single-dose administration of Polyphenon E in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Gallocatechin Gallate (GCG): An In-depth Technical Guide on its Antioxidant Capacity and Free Radical Scavenging Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallocatechin gallate (GCG) is a prominent flavan-3-ol, a type of flavonoid found in green tea and other botanicals. As a member of the catechin family, it exhibits significant biological activity, with its antioxidant and free radical scavenging properties being of primary interest in the prevention and mitigation of oxidative stress-related pathologies. This document provides a comprehensive technical overview of GCG's antioxidant capacity, detailing the core chemical mechanisms of free radical neutralization and its influence on cellular signaling pathways. Quantitative data from various antioxidant assays are presented, alongside detailed experimental protocols for their replication.

The potent antioxidant activity of GCG is largely attributed to its molecular structure, which features multiple phenolic hydroxyl groups and a gallate moiety.[1][2] These structural features enable GCG to neutralize reactive oxygen species (ROS) and other free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] Beyond direct scavenging, GCG can exert indirect antioxidant effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of endogenous antioxidant enzymes.[5] This dual action—direct scavenging and cellular defense enhancement—positions GCG as a compound of significant interest for further research and therapeutic development.

Quantitative Antioxidant Capacity

The antioxidant capacity of GCG and related catechins has been quantified using various in vitro assays. Each assay measures a different facet of antioxidant action, from hydrogen donation ability to electron transfer potential. The data below is compiled from multiple studies to provide a comparative overview. It is important to note that much of the existing literature focuses on Epithis compound (EGCG), the most abundant catechin in green tea; however, comparative data consistently demonstrates the high antioxidant potential of GCG.

Table 1: Comparative Antioxidant Activity of GCG and Other Catechins

| Assay | Compound | Concentration / Activity | Key Findings | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | EGCG | 77.2% scavenging at 400 μM | Scavenging ability order: EGCG > ECG > GCG > CG > EGC > GC > EC > C. The galloyl group significantly enhances activity. | |

| ABTS Radical Scavenging | EGCG | 90.2% scavenging at 400 μM | Consistent with DPPH, EGCG showed the highest activity among eight tested catechins. | |

| FRAP (Ferric Reducing Antioxidant Power) | EGCG | Highest relative percentage among catechins | EGCG is the most effective compound for radical scavenging activity as measured by FRAP. | |

| Cellular Antioxidant Activity (CAA) | EGCG | High CAA value, second only to quercetin and kaempferol among tested flavonoids. | The CAA assay confirms antioxidant activity in a biologically relevant cell-based model. | |

| Superoxide Radical Scavenging | EGCG | IC50 = 0.31 mM | Demonstrates stronger ROS scavenging than ascorbic acid in this specific assay. | |

| Hydrogen Peroxide (H₂O₂) Scavenging | EGCG | IC50 = 0.09 mM | Shows potent ability to neutralize hydrogen peroxide. |

| ORAC (Oxygen Radical Absorbance Capacity) | EGCG | High ORAC value among catechins | ORAC assay measures the capacity to neutralize peroxyl radicals via a HAT mechanism. | |

Free Radical Scavenging Mechanisms

The efficacy of GCG as an antioxidant is rooted in its chemical structure. The presence of multiple hydroxyl (-OH) groups on its A, B, and gallate rings allows it to readily donate hydrogen atoms or electrons to neutralize unstable free radicals, thereby terminating damaging chain reactions.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of GCG donates a hydrogen atom (H•) to a free radical (R•), effectively neutralizing it. This process generates a stable GCG-aroxyl radical, which is resonance-stabilized, preventing it from becoming a pro-oxidant and propagating further radical reactions. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key determinant of HAT efficiency; lower BDE values correlate with higher antioxidant activity.

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron (e⁻) from the GCG molecule to a free radical, forming a GCG radical cation and a radical anion. The stability of the resulting GCG radical cation is crucial for its antioxidant function. The trihydroxyl group on the B-ring and the gallate moiety are primary sites for this electron donation.

References

- 1. Epithis compound Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electronic States of Epigallocatechin-3-Gallate in Water and in 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (Sodium Salt) Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Gallocatechin Gallate: A Comprehensive Review of Its Initial Toxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechin gallate (GCG), a flavonoid and a constituent of green tea, is gaining interest for its potential therapeutic applications. As with any compound intended for human use, a thorough understanding of its safety profile is paramount. This technical guide provides an in-depth overview of the initial toxicity screening of GCG, drawing upon available data for GCG and its close structural analogue, epithis compound (EGCG), for which a more extensive body of research exists. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support further research and development.

Data Presentation: Summary of Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound (GCG) and its surrogate, Epithis compound (EGCG).

Table 1: Acute and Sub-chronic Toxicity Data

| Compound | Test Species | Route of Administration | Parameter | Value | Reference |

| This compound (GCG) | Mouse | Oral | LD50 | > 1 g/kg | [1] |

| Epithis compound (EGCG) | Rat | Oral | LD50 | > 2000 mg/kg | [2][3] |

| Epithis compound (EGCG) | Mouse | Oral (single dose) | LD50 | 1500 mg/kg | [3] |

| Epithis compound (EGCG) | Rat | Dietary (13 weeks) | NOAEL | 500 mg/kg/day | [2] |

| Epithis compound (EGCG) | Dog | Oral (pre-fed, 13 weeks) | NOAEL | 500 mg/kg/day | |

| Epithis compound (EGCG) | Rat (lactating) | Oral gavage | NOAEL | 200 mg/kg/day | |

| Epithis compound (EGCG) | Human | Oral | NOAEL | 600 mg/day | |

| Epithis compound (EGCG) | Human | Oral | ADI | 322 mg/day |

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake.

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound (GCG) | T47D (breast cancer) | MTS | IC50 (24h) | 34.65 µM | |

| This compound (GCG) | T47D (breast cancer) | MTS | IC50 (48h) | 23.66 µM | |

| This compound (GCG) | MDA-MB-231 (breast cancer) | Proliferation | IC50 | 22 µg/ml | |

| Epithis compound (EGCG) | H1299 (lung cancer) | MTT | IC50 (24h) | 20 µM | |

| Epithis compound (EGCG) | T24 (bladder cancer) | Cell Viability | IC50 | Not specified |

IC50: Half-maximal Inhibitory Concentration.

Table 3: Genotoxicity Data

| Compound | Test System | Assay | Result | Reference |

| Epithis compound (EGCG) | Salmonella typhimurium | Ames Test | Negative | |

| Epithis compound (EGCG) | Mouse Lymphoma L5178Y tk+/- cells | In Vitro | Positive (clastogenic trend) | |

| Epithis compound (EGCG) | Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration | Positive | |

| Epithis compound (EGCG) | Mouse Bone Marrow | In Vivo Micronucleus | Negative | |

| Epithis compound (EGCG) | Rat Bone Marrow | In Vivo Micronucleus | Negative |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and common practices in the field.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.

-

Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle and provided with conventional laboratory diets and an unlimited supply of drinking water.

-

Dosing: The test substance is administered orally by gavage in a single dose. Animals are fasted (food, but not water, withheld overnight for rats) before dosing. The initial dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: The test proceeds in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level. If no mortality occurs at the initial dose, the next higher fixed dose is used. If mortality occurs, the next lower fixed dose is used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells receive the vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-